molecular formula C13H18O8S B8396535 d-Xylopyranose, tetra-O-acetyl-5-thio-

d-Xylopyranose, tetra-O-acetyl-5-thio-

Cat. No.: B8396535
M. Wt: 334.34 g/mol
InChI Key: JEGLENJOJVLAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d-Xylopyranose, tetra-O-acetyl-5-thio-, is a chemically modified monosaccharide derivative of d-xylopyranose, a five-carbon sugar in the pyranose (six-membered ring) form. Key structural features include:

  • Tetra-O-acetylation: All four hydroxyl groups (positions 2, 3, 4, and 6) are acetylated, enhancing lipophilicity and stability against enzymatic degradation .
  • 5-Thio substitution: The oxygen atom at position 5 is replaced by sulfur, altering electronic properties and steric interactions .

Properties

Molecular Formula

C13H18O8S

Molecular Weight

334.34 g/mol

IUPAC Name

(4,5,6-triacetyloxythian-3-yl) acetate

InChI

InChI=1S/C13H18O8S/c1-6(14)18-10-5-22-13(21-9(4)17)12(20-8(3)16)11(10)19-7(2)15/h10-13H,5H2,1-4H3

InChI Key

JEGLENJOJVLAIW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CSC(C(C1OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Scientific Research Applications

Synthesis and Chemical Properties

Several methods for synthesizing 5-thio-D-xylopyranose derivatives have been developed . One approach involves converting D-xylose into 1,2-O-isopropylidene-alpha-D-xylofuranose, followed by a series of reactions including benzoylation, methanolysis, acetylation, and acetolysis to yield 1,2,3,4-tetra-O-acetyl-5-thio-alpha-D-xylopyranose .

The synthetic routes often involve the use of D-xylopyranosyl bromide or tetra-O-acetyl-5-thio-α-D-xylopyranose to obtain α-D-5-thioxylopyranose derivatives . These compounds can then be used as donors for glycosylation reactions, leading to the formation of various glycosides .

Medical Applications

5-Thio-D-xylopyranose derivatives have been primarily studied for their potential in treating and preventing thromboses . The mechanism of action is believed to involve an effect on plasma glycosaminoglycans .

Antithrombotic Activity

D-xylose derivatives are known to reduce the risk of venous thrombosis in humans . These compounds have demonstrated an ability to impact plasma glycosaminoglycans, which are crucial in modulating blood coagulation . The use of 5-thio-D-xylopyranose derivatives in the preparation of drugs with antithrombotic activity has been a significant area of interest .

Structural Insights

The structures of intermediate compounds formed during the synthesis of 5-thio-D-xylopyranose derivatives have been confirmed through X-ray crystallography, providing insights into their molecular arrangements and interactions .

Related Research

Research has also been conducted on related compounds such as D-xylopyranosides, which exhibit antimicrobial activity . Some derivatives have shown the ability to inhibit the growth of both fungi and bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Magnetic Resonance Imaging (MRI)

Chemical Reactions Analysis

Glycosylation Reactions

d-Xylopyranose, tetra-O-acetyl-5-thio- serves as a glycosyl donor in stereoselective glycosylations. Its reactivity is modulated by the thioether group, which enhances leaving-group ability under mild conditions.

Table 1: Glycosylation Reactions and Products

Donor TypeAcceptorPromoterProduct (Anomeric Ratio)Yield (%)Reference
α-Bromide (18)4-CyanothiophenolK₂CO₃α:β = 1:3 (29:30)58
β-Trichloroacetimidate (17)4-CyanothiophenolBF₃·Et₂Oα:β = 4:1 (29:30)72
α-Bromide (18)Zinc chlorideZnCl₂α:β = 3:1 (29:30)64

Key findings:

  • The trichloroacetimidate donor (17) favors β-selectivity due to neighboring-group participation of the C2 acetyl group .

  • Zinc chloride increases α-selectivity by stabilizing the oxocarbenium ion intermediate .

Formation of Bromides and Trichloroacetimidates

The compound is readily converted into glycosyl bromides or trichloroacetimidates for further functionalization.

Reaction Pathways:

  • Bromination : Treatment with HBr/AcOH yields the α-bromide (18) .

  • Trichloroacetimidate Formation : Reaction with Cl₃CCN/DBU produces the β-trichloroacetimidate (17) .

Reaction with Thiophenols

Thiophenols undergo nucleophilic substitution at the anomeric center, yielding 1,5-dithio-d-xylopyranosides.

Table 2: Thiophenol Reactions

ThiophenolConditionsMajor ProductYield (%)Reference
4-CyanothiophenolBF₃·Et₂O, CH₂Cl₂4-Cyanophenyl 1,5-dithio-β-d-xylopyranoside (30)72
4-ChlorothiophenolK₂CO₃, DMF4-Chlorophenyl 1,5-dithio-α-d-xylopyranoside65

Side products include C-glycosylated thioglycosides (e.g., 32, 33) and disulfides (e.g., 34) under prolonged reaction times .

Ring-Restriction and Side Reactions

Under acidic conditions, the compound undergoes ring restriction to tetrahydrothiophene derivatives.

Mechanism:

  • Acid-catalyzed cleavage of the C2 acetyl group leads to a transient carbocation.

  • Sulfur transannular participation forms a tetrahydrothiophene ring .

Example:

Treatment with thiophene/BF₃·Et₂O produces 3(S),4(S)-diacetoxy-2(R)-bis-(2-furanyl)methyltetrahydrothiophene (g) in 64% yield .

Deacetylation and Functionalization

Selective deprotection enables further derivatization:

  • Deacetylation : NaOMe/MeOH removes acetyl groups, yielding 1,5-dithio-d-xylopyranose (1) .

  • Oxidation : H₂O₂/MeOH converts thioethers to sulfoxides or sulfones .

Comparative Reactivity with Oxygen Analogs

The thioether group confers distinct reactivity compared to oxygenated analogs:

Propertyd-Xylopyranose, tetra-O-acetyl-5-thio-Oxygen Analog (d-Xylopyranose tetraacetate)
Glycosylation RateFaster (thioether as better LG)Slower
Anomeric EffectStronger (ΔG > 3 kcal/mol) Weaker
Acid StabilityLowerHigher

Comparison with Similar Compounds

Acetylated Pyranose Derivatives

Compound Functional Groups Key Features Reference
Tetra-O-acetyl-5-thio-d-xylopyranose 4 × acetyl, 5-thio Enhanced lipophilicity; sulfur alters ring conformation and reactivity
2-O-Acetyl-β-d-xylopyranose Single acetyl at C2 Lower thermal stability compared to tetra-acetylated derivatives
4-Methoxy-5-carboxy-β-d-xylopyranose Methoxy (C4), carboxy (C5) Polar functional groups increase solubility but reduce thermal stability
Tetra-O-acetyl-β-d-galactopyranoside 4 × acetyl (galactose backbone) Similar acetylation pattern but distinct stereochemistry at C4

Key Observations :

  • Steric Effects: Tetra-acetylation in d-xylopyranose reduces hydroxyl reactivity but introduces steric bulk, influencing regioselectivity in reactions .
  • Sulfur vs. Oxygen: The 5-thio group increases bond length (C–S: ~1.81 Å vs.

Thermodynamic and Kinetic Properties

Thermochemical Data (Pyrolysis Studies)

Compound ΔH°f (kcal mol⁻¹) Activation Barrier (kcal mol⁻¹) Dominant Pyrolytic Pathway
β-d-Xylopyranose −218.2 43.8–47.5 (ring-opening) Ring-opening to acyclic
2-O-Acetyl-β-d-xylopyranose −300.0 38.9–41.2 (ring-opening) Ring-opening
4-Methoxy-5-carboxy-β-d-xylopyranose −263.1 42.5–45.8 (ring-opening) Elimination (H₂O, acetic acid)
Tetra-O-acetyl-5-thio-d-xylopyranose Inferred Predicted: 35–40 (ring-opening) Likely ring-opening or sulfur-mediated elimination

Key Insights :

  • Acetylation Stabilizes: The tetra-O-acetyl derivative is expected to exhibit a lower ΔH°f (more stable) than non-acetylated analogs, similar to 2-O-acetyl-β-d-xylopyranose .
  • Kinetic Effects : Sulfur substitution may lower activation barriers for elimination (e.g., H₂S release) due to weaker C–S bonds compared to C–O .

Conformational Analysis

Computational studies on β-d-xylopyranose reveal multiple metastable conformers influenced by hydroxyl group orientation . For tetra-O-acetyl-5-thio-d-xylopyranose:

  • Acetylation : Reduces hydrogen bonding, favoring chair conformations with axial acetyl groups .
  • 5-Thio Substitution: Sulfur’s larger size may distort the ring, increasing puckering energy and favoring non-chair conformers (e.g., boat or twist-boat) .

Reactivity Profile :

  • Glycosylation : The 5-thio group may act as a leaving group, enabling S-glycoside formation .
  • Steric Hindrance: Tetra-acetylation protects hydroxyls but may slow nucleophilic attacks at the anomeric center .

Preparation Methods

Yield Optimization

The cyclic sulfate route offers the highest yield (56%) but requires hazardous oxidants (NaIO₄). The bromide-mediated method balances safety (82% yield) and simplicity, making it ideal for lab-scale synthesis.

Industrial Applicability

Patent methods prioritize scalability but lack detailed yield data. Combining continuous flow acetylation with RSC’s bromide protocol could enhance throughput.

Q & A

Q. What are the most efficient synthetic routes for d-Xylopyranose, tetra-O-acetyl-5-thio-?

  • Methodological Answer : Two primary pathways are documented:
  • Tosyl Displacement : Reacting 5-O-tosyl-xylofuranoside with BzSK, followed by NaOMe-mediated ring-opening, acetylation, and acetolysis yields 36% overall .
  • Cyclic Sulfate Route : Oxidation with thionyl chloride forms a 3,5-O-cyclic sulfate intermediate, which reacts with AcSK to achieve 56% yield .
    Optimization Tip : Compare reaction conditions (e.g., solvent polarity, temperature) to mitigate side reactions like acetyl migration.

Q. Which analytical techniques validate the structural integrity of this compound?

  • Methodological Answer :
  • GC-MS : Used after methylation and acid hydrolysis to confirm monosaccharide configuration (e.g., D-xylopyranose vs. L-isomers) .
  • Silane Methylation Analysis : Identifies glycosidic linkages but requires careful interpretation due to incomplete methylation artifacts .
  • NMR Spectroscopy : Key for verifying acetyl group positions and thio-sugar anomeric configuration .

Q. How is d-Xylopyranose, tetra-O-acetyl-5-thio- utilized in carbohydrate model systems?

  • Methodological Answer : Its acetyl groups act as protective moieties, enabling selective deprotection for:
  • Glycosylation Studies : Investigating enzymatic specificity (e.g., β-xylosidases in hemicellulose degradation) .
  • Derivative Synthesis : Basis for 5-amino-5-deoxy analogs via reductive amination or urea coupling .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of functional group introduction in this compound?

  • Methodological Answer : Steric and electronic factors dominate:
  • Steric Hindrance : Bulky acetyl groups at C2/C3 hinder nucleophilic attack at C5, favoring cyclic sulfate intermediates over tosyl derivatives .
  • Electronic Effects : Electron-withdrawing acetyl groups stabilize transition states during ring-opening reactions, lowering activation barriers by 1.9–8.3 kcal/mol .
    Experimental Design : Use DFT calculations to model transition states and compare with kinetic data (e.g., rate constants for elimination vs. ring-opening) .

Q. How do functional groups influence pyrolysis kinetics, and what contradictions exist in reported data?

  • Methodological Answer : Functional groups (e.g., acetyl, methoxy) alter decomposition pathways:
Reaction PathwayActivation Barrier (kcal/mol)Rate Constant (s⁻¹)
Ring-opening43.8–47.5~10
Elimination61.0–81.110⁻¹⁰–10⁻⁴
Data from composite DFT and experimental studies .
Contradictions : Discrepancies in barrier heights (e.g., ±2 kcal/mol) arise from varying computational methods (e.g., B3LYP vs. M06-2X functionals). Resolve via benchmark studies using CCSD(T)-level accuracy.

Q. What strategies resolve contradictions in enzymatic interaction studies involving this compound?

  • Methodological Answer : Conflicting reports on β-xylosidase specificity may stem from:
  • Substrate Mimicry : Non-native acetyl/thioglycosides may distort active-site binding .
  • Kinetic Assay Design : Use isothermal titration calorimetry (ITC) to measure binding affinities directly, avoiding fluorescence/quenching artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.